molecular formula C11H11ClN2O2 B1228384 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone CAS No. 857041-83-9

2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone

Cat. No. B1228384
M. Wt: 238.67 g/mol
InChI Key: AMUMCOAHTVMOAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This approach highlights a method that could potentially be adapted for synthesizing compounds like 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone, showcasing the versatility of pyrrole derivatives synthesis (Louroubi et al., 2019).

Molecular Structure Analysis

The molecular structure of similar pyrrole derivatives was studied using spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. Computational studies using the density functional theory (DFT) method were also performed, indicating the utility of these methods for analyzing the molecular structure of complex organic compounds (Louroubi et al., 2019).

Chemical Reactions and Properties

The synthesis of pyrrole derivatives often involves multi-component reactions that can lead to a wide variety of functional groups being introduced. These reactions are crucial for the development of compounds with potential applications in various fields, including as corrosion inhibitors (Louroubi et al., 2019).

Scientific Research Applications

Synthesis and Structural Characterization

A study by Louroubi et al. (2019) discusses the synthesis of a pyrrole derivative similar to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone. This compound was synthesized using a four-component coupling reaction and studied using various spectroscopic techniques. The compound showed good inhibition efficiency on steel surfaces, indicating its potential in corrosion inhibition applications (Louroubi et al., 2019).

Heterocyclization and Enamino Ketone Reactions

Moskvina et al. (2015) described a process involving the heterocyclization of compounds structurally related to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone to produce isoflavones. The study also explored the reactions of enamino ketone with various binucleophiles, leading to the synthesis of isoxazole and pyrazoles (Moskvina, Shilin & Khilya, 2015).

Biotransformation for Chiral Intermediate Synthesis

A study by Miao et al. (2019) on a compound structurally similar to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone involved biotransformation using a bacterial strain. This process led to the highly stereoselective synthesis of a chiral intermediate, demonstrating the potential of such compounds in biocatalysis and drug synthesis (Miao, Liu, He & Wang, 2019).

Photoisomerization Studies

Research by Kowalewski and Margaretha (1993) involved the photoisomerization of cyclic sulfoxides structurally related to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone. The study provided insights into the isomerization process and subsequent reactions, indicating the compound's potential in photochemical applications (Kowalewski & Margaretha, 1993).

Synthesis of Nitroso Derivatives

A study by Abdelhamid et al. (2006) on compounds similar to 2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone explored their reactions with different reagents to synthesize various nitroso derivatives. These findings are significant for the development of new compounds with potential pharmaceutical applications (Abdelhamid, Elghandour, Ahmed & Zaki, 2006).

Future Directions

Future research could focus on developing eco-friendly synthetic strategies for isoxazole derivatives, given their significance in drug discovery . Additionally, further studies could explore the biological activities, safety, and toxicity of “2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone”.

properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-7-5-9(10(15)6-12)8(2)14(7)11-3-4-16-13-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUMCOAHTVMOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NOC=C2)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324694
Record name 2-chloro-1-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone

CAS RN

857041-83-9
Record name 2-chloro-1-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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